![molecular formula C22H24N2O4S2 B2578292 (4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 1286697-01-5](/img/structure/B2578292.png)
(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance,1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and spectroscopic data. For instance,1H-NMR and 13C-NMR data provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of novel compounds bearing the piperidin-1-ylsulfonyl moiety, demonstrating significant biological activities. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and evaluated for their butyrylcholinesterase (BChE) enzyme inhibition and molecular docking studies to determine ligand-BChE binding affinity. This research highlighted the importance of Gly116, His438, Tyr332, and Ser198 amino acid residues for the stabilization of ligands in the BChE binding site (Khalid et al., 2016).
Antimicrobial and Antifungal Activities
Compounds with the piperidin-4-yl)methanone oxime structure have been synthesized and shown good antimicrobial activity against pathogenic bacterial and fungal strains. For example, certain derivatives exhibited notable effectiveness against bacteria and fungi, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Activities
A study assessed the growth inhibitory activity of thiazoles and thienothiazoles on human cancer cell lines, finding that specific compounds displayed significant in vitro growth inhibitory activity. These compounds inhibited both alpha-1 Na(+)/K(+)-ATPase and Ras oncogene activity, which are therapeutic targets in glioma, melanoma, and non-small-cell lung cancers (Lefranc et al., 2013).
Insecticidal Activities
Research into novel piperidine thiazole compounds has also uncovered their potential as insecticides. Certain compounds have shown to possess insecticidal activities against armyworm, with specific derivatives demonstrating lethal rates up to 100% at low concentrations, indicating their potential utility in agricultural pest control (Ding et al., 2019).
Structural and Molecular Studies
Investigations into the structural and molecular aspects of related compounds have provided insights into their properties and potential applications. For instance, studies involving the synthesis, crystal structure analysis, and theoretical calculations of derivatives have elucidated their structural characteristics, thermal properties, and theoretical reactivity, which are crucial for understanding their biological activities and interactions with biological targets (Karthik et al., 2021).
Propriétés
IUPAC Name |
[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-14-4-5-15(2)20-19(14)23-22(29-20)28-17-10-12-24(13-11-17)21(25)16-6-8-18(9-7-16)30(3,26)27/h4-9,17H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSWDHZTQRHPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)
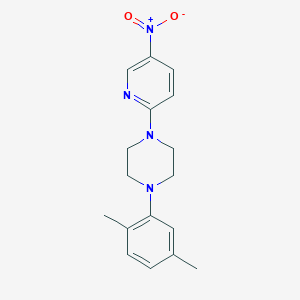
![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)
![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)
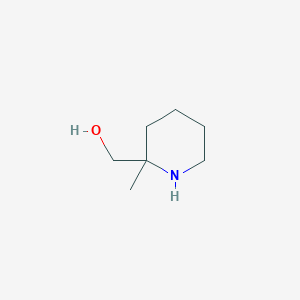

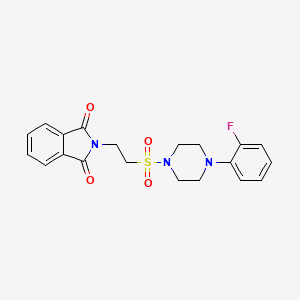
![(Z)-3-(2,3-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2578224.png)
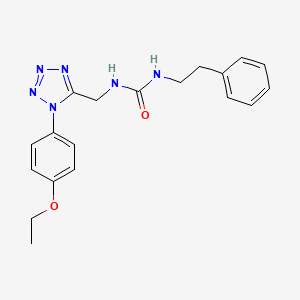
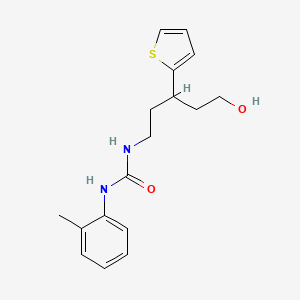
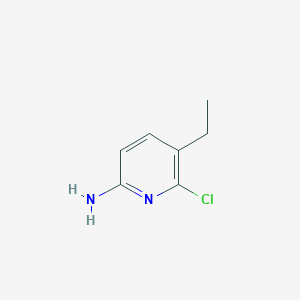
![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578230.png)